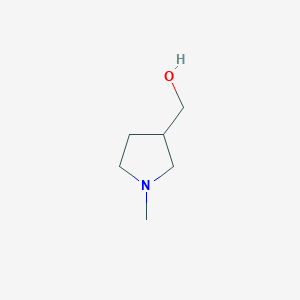
4-Amino-2,6-dibromophenol
Overview
Description
4-Amino-2,6-dibromophenol, also known as 4-ADB, is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound that is used in a variety of biochemical, physiological, and analytical experiments. 4-ADB has been used in studies to investigate the mechanism of action of various compounds and to analyze the effects of various drugs on biological systems. It is also used in the synthesis of various compounds and as a reagent in laboratory experiments.
Scientific Research Applications
Marine Biology and Natural Occurrence
- Isolation from Marine Organisms : 2,6-Dibromophenol, a compound related to 4-Amino-2,6-dibromophenol, has been isolated from marine enteropneusts and is responsible for their characteristic iodoform-like odor. This compound is present in significant quantities in these organisms (Ashworth & Cormier, 1967).
- Presence in Crustacea : 2,6-Dibromophenol has also been identified as causing an iodoform-like off-flavour in certain Australian crustacea species (Whitfield, Shaw, & Tindale, 1988).
Antibacterial and Toxicological Applications
- Antibacterial Activity : A derivative, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, shows potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria (Shridhar et al., 2009).
- Cellular Disruption : Bromophenols, including 2,6-dibromophenol, can disturb cellular Ca2+ signaling in neuroendocrine cells, indicating potential biological disruption mechanisms (Hassenklöver et al., 2006).
Chemical Synthesis and Industrial Applications
- Synthesis of Derivatives : Various derivatives of 2,6-diisobornylphenol, a compound structurally related to this compound, have been synthesized and shown to have significant membrane-protective and antioxidant activity (Buravlev et al., 2017).
- Glycosylation Studies : The compound has been used in the study of glycosylation with monosaccharides, showing specificity in reaction due to steric hindrance (Kulakov, 2009).
Environmental and Ecological Studies
- Environmental Occurrence : 2,4,6-Tribromophenol, another related compound, is widely found in the environment and has been studied for its environmental concentrations and toxicology. It's used inthe synthesis of brominated flame retardants and as a degradation product of these substances, indicating its widespread environmental impact (Koch & Sures, 2018).
Role in Plant Metabolism
- Plant Uptake and Metabolism : In a study on carrots, 2,4-dibromophenol (DBP) was found to undergo extensive metabolism, forming various conjugates and metabolites. This shows the capability of plants to transform organic contaminants like DBP, which can have implications for environmental remediation and food safety (Sun et al., 2018).
Pharmacological Research
- Synthesis of Aminophosphonates : A study synthesized a new class of aminophosphonates using this compound, highlighting its potential in developing new pharmacological compounds. The synthesized compounds were screened for antimicrobial and antioxidant activities, indicating their potential therapeutic applications (Varalakshmi et al., 2014).
Ecological Function and Impact
- Auxin-like Activity : 2,6-Dibromophenol has been reported as an auxin-like molecule, influencing gene expression in bacterial biosensors. This study suggests a role for brominated phenols in ecological processes and potentially in plant growth regulation (Spaepen et al., 2009).
Mechanism of Action
Mode of Action
The specific mode of action of 4-Amino-2,6-dibromophenol is currently unknown due to the lack of detailed studies . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and specific conditions within the body.
Biochemical Analysis
Biochemical Properties
4-Amino-2,6-dibromophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and detoxification pathways . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress responses . It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in the metabolism and detoxification of xenobiotics. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity.
properties
IUPAC Name |
4-amino-2,6-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYPXERYZGFDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060567 | |
| Record name | Phenol, 4-amino-2,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
609-21-2 | |
| Record name | 4-Amino-2,6-dibromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-amino-2,6-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,6-dibromophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-amino-2,6-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-amino-2,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,6-dibromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)


